1-Bromo-2-fluoro-4-(isopropylsulfonyl)benzene
Description
1-Bromo-2-fluoro-4-(isopropylsulfonyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (Br), fluorine (F), and an isopropylsulfonyl group (-SO₂-iPr). The bromine and fluorine atoms are positioned at the 1- and 2-positions, respectively, while the bulky isopropylsulfonyl moiety occupies the 4-position. This structural arrangement imparts unique electronic and steric properties, making the compound valuable in organic synthesis, particularly in pharmaceutical and agrochemical applications. The electron-withdrawing sulfonyl group enhances stability and reactivity, facilitating cross-coupling reactions, while the halogen atoms serve as directing groups or leaving groups in further derivatization .
Properties
Molecular Formula |
C9H10BrFO2S |
|---|---|
Molecular Weight |
281.14 g/mol |
IUPAC Name |
1-bromo-2-fluoro-4-propan-2-ylsulfonylbenzene |
InChI |
InChI=1S/C9H10BrFO2S/c1-6(2)14(12,13)7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 |
InChI Key |
RDNWLKNDABAFCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC(=C(C=C1)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-fluoro-4-(isopropylsulfonyl)benzene typically involves the introduction of bromine, fluorine, and isopropylsulfonyl groups onto a benzene ring. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative undergoes bromination and fluorination in the presence of suitable catalysts. The isopropylsulfonyl group can be introduced through sulfonation reactions using isopropylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-fluoro-4-(isopropylsulfonyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The isopropylsulfonyl group can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the sulfonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce sulfonic acids.
Scientific Research Applications
1-Bromo-2-fluoro-4-(isopropylsulfonyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-4-(isopropylsulfonyl)benzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the isopropylsulfonyl group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Substituent Analysis :
- Bromine vs. Chlorine : Bromine’s higher atomic radius and polarizability enhance reactivity in nucleophilic substitutions compared to chlorine analogues (e.g., 1-Chloro-2-fluoro-4-(isopropylsulfonyl)benzene) .
- Fluorine: The fluorine atom increases electron-withdrawing effects, stabilizing intermediates in electrophilic substitutions. This contrasts with non-fluorinated analogues like 1-Bromo-4-(isopropylsulfonyl)benzene .
- Sulfonyl Group Variations: Replacing isopropylsulfonyl (-SO₂-iPr) with methylsulfonyl (-SO₂Me) reduces steric bulk, improving solubility but decreasing thermal stability.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
